molecular formula C24H17NS B8223286 N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine

Cat. No.: B8223286
M. Wt: 351.5 g/mol
InChI Key: OZUWLGNPZCIQSW-UHFFFAOYSA-N
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Description

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine is an aromatic amine featuring a dibenzothiophene core substituted with a biphenyl group at the 3-position of the biphenyl moiety. The dibenzothiophene unit, a sulfur-containing heterocycle, imparts electron-rich properties, making the compound suitable for applications in organic electronics, such as hole transport layers (HTLs) in quantum dot light-emitting diodes (QLEDs) or organic light-emitting diodes (OLEDs) . Key properties such as high hole mobility and deep highest occupied molecular orbital (HOMO) levels are critical for charge balance in optoelectronic devices.

Properties

IUPAC Name

N-(3-phenylphenyl)dibenzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-24-22(16-20)21-11-4-5-12-23(21)26-24/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUWLGNPZCIQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution represents one of the earliest methods for synthesizing N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine. This approach typically involves the reaction of dibenzo[b,d]thiophen-2-amine with a biphenyl-3-yl electrophile, such as 3-bromobiphenyl, under strongly basic conditions.

A representative procedure involves dissolving dibenzo[b,d]thiophen-2-amine (1.0 equiv) in anhydrous dimethylformamide (DMF) and adding potassium tert-butoxide (2.5 equiv) to deprotonate the amine. 3-Bromobiphenyl (1.2 equiv) is then introduced, and the mixture is heated to 120°C for 24–48 hours under nitrogen . The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine to generate a nucleophilic amide ion and (2) displacement of the bromide leaving group.

ParameterValue
SolventDMF
BaseKOtBu
Temperature120°C
Reaction Time24–48 hours
Yield45–55%

Key limitations of this method include moderate yields due to competing side reactions, such as homo-coupling of the biphenyl electrophile. Purification often requires column chromatography with hexane/ethyl acetate (4:1) to isolate the product .

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction has emerged as a superior method for preparing this compound, offering improved regioselectivity and higher yields. This palladium-catalyzed reaction couples dibenzo[b,d]thiophen-2-amine with 3-bromobiphenyl in the presence of a palladium ligand system.

A typical protocol employs Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.0 equiv) in toluene at 110°C . The reaction achieves completion within 12–16 hours, with yields exceeding 75% . The mechanism involves oxidative addition of the aryl bromide to palladium, followed by coordination of the amine and reductive elimination to form the C–N bond.

ParameterValue
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature110°C
Reaction Time12–16 hours
Yield75–82%

This method minimizes side reactions and tolerates a broader range of functional groups compared to NAS. However, the cost of palladium catalysts and ligands may limit scalability.

Ullmann-Type Coupling

Ullmann-type coupling provides an alternative copper-mediated route for synthesizing the target compound. While less efficient than palladium-catalyzed methods, it remains useful for large-scale production due to lower catalyst costs.

In a reported procedure, dibenzo[b,d]thiophen-2-amine (1.0 equiv), 3-iodobiphenyl (1.1 equiv), copper iodide (10 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) are combined in dioxane at 100°C for 24 hours . The reaction yields 60–65% of the desired product after extraction and recrystallization from ethanol .

ParameterValue
CatalystCuI/DMCDA
SolventDioxane
Temperature100°C
Reaction Time24 hours
Yield60–65%

The slower reaction kinetics and higher temperatures required for Ullmann coupling increase energy costs, making this method less favorable for small-scale syntheses.

Multi-Step Synthesis via Intermediate Functionalization

Advanced routes employ multi-step strategies to construct the dibenzothiophene core before introducing the biphenyl group. For example, a 2024 study detailed the cyclization of 2-nitrobenzene derivatives with sulfur sources to form dibenzo[b,d]thiophene, followed by nitro group reduction and subsequent coupling .

Step 1 : Cyclization of 2-nitro-3-bromobiphenyl with elemental sulfur at 200°C forms dibenzo[b,d]thiophene-2-amine.
Step 2 : The amine is coupled with 3-bromobiphenyl via Buchwald-Hartwig amination (yield: 68–72%) .

This approach allows greater control over the dibenzothiophene structure but adds complexity with additional purification steps.

Solvent-Free Mechanochemical Synthesis

Recent advances in mechanochemistry have enabled solvent-free synthesis of this compound. Ball milling dibenzo[b,d]thiophen-2-amine and 3-iodobiphenyl with K₃PO₄ and CuI at 30 Hz for 4 hours achieves yields of 58–63% . While environmentally friendly, this method currently suffers from lower yields compared to solution-phase reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Organic Synthesis and Material Science

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for creating advanced materials, including conductive polymers and coatings.

Biological Interactions

The structural properties of this compound make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that derivatives of thiophene compounds exhibit significant biological activities, including antioxidant and anti-inflammatory properties .

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or lead compound for drug development. Its derivatives have shown promise in various therapeutic areas, including cancer treatment and antibacterial applications. Notably, compounds containing the dibenzo[b,d]thiophene nucleus have been found to possess antitumor activity against various cancer cell lines .

Table 2: Biological Activities of Related Compounds

Activity TypeExample CompoundsIC50 Values (nM)
AntitumorDibenzo[b,d]thiophene derivatives0.78 - 18
AntioxidantThiophene derivativesUp to 62% inhibition
AntibacterialVarious thiophene derivativesSignificant activity

Industrial Applications

Material Production

In industrial settings, this compound is utilized in the production of advanced materials due to its stability and electronic properties. Its application in coatings and polymers enhances the durability and performance of these materials .

Case Studies

Study on Antitumor Activity

A study evaluated the antitumor activity of various dibenzo[b,d]thiophene derivatives against murine cancer cell lines. The results demonstrated that certain modifications to the structure significantly increased potency, with some derivatives showing IC50 values as low as 0.78 nM against specific cancer types .

Antioxidant Evaluation

Another investigation focused on the antioxidant properties of thiophene derivatives, where compounds exhibited inhibition rates ranging from 19% to 30% against lipid peroxidation. Such findings suggest that this compound could be beneficial in developing antioxidant therapies .

Mechanism of Action

The mechanism of action of N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structural analogs, focusing on substitutions, electronic properties, and applications:

Compound Name Molecular Formula Molecular Weight Structural Features Key Applications Notable Properties
N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine (Target) C₂₄H₁₇NS 351.47 g/mol Biphenyl at 3-position; dibenzothiophene core Potential HTL in OLEDs/QLEDs (hypothesized) Expected high hole mobility; electron-rich sulfur center (inferred from analogs)
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine (DBTA) C₃₀H₂₁NS 427.56 g/mol Biphenyl at 4-position; additional phenyl-dibenzothiophene substitution HTL in inverted red InP QLEDs High hole mobility (deep HOMO: ~5.4 eV); EQE of 21.8% in QLEDs
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine C₂₄H₁₇NO 335.41 g/mol Oxygen-based dibenzofuran core; biphenyl at 4-position OLED intermediate Reduced electron density vs. sulfur analogs; lower hole mobility (inferred)
N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine C₂₄H₁₅NOS 365.45 g/mol Hybrid dibenzothiophene-dibenzofuran structure Experimental optoelectronic applications Mixed electronic properties; unoptimized device performance
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine C₂₄H₁₇NS 351.47 g/mol Biphenyl at 4-position; amine at dibenzothiophene 4-position OLED intermediate Positional isomerism affects charge transport efficiency

Performance in Optoelectronic Devices

  • DBTA : Achieves 21.8% external quantum efficiency (EQE) in red InP QLEDs due to balanced charge injection and deep HOMO alignment with quantum dots .
  • Oxygen vs. Sulfur Analogs : Replacing sulfur with oxygen (e.g., dibenzofuran analogs) reduces hole mobility and HOMO depth, leading to inferior device performance .
  • Positional Isomerism: Substituting biphenyl at the 3-position (target compound) vs.

Key Research Findings

Hole Transport Efficiency : DBTA’s high hole mobility (10⁻³ cm²/Vs) and deep HOMO (-5.4 eV) mitigate exciton quenching in QLEDs, outperforming carbazole-based HTLs like PCBBiF .

Thermal Stability : Dibenzothiophene derivatives exhibit higher thermal stability (decomposition >300°C) compared to carbazoles, critical for device longevity .

Synthetic Scalability : Copper-catalyzed methods enable gram-scale synthesis of dibenzothiophene amines, though purification via column chromatography remains a bottleneck .

Notes

  • Safety : Dibenzothiophene amines may cause skin/eye irritation (H315, H319); handle with PPE .
  • Commercial Availability : Several analogs (e.g., CAS 1448185-87-2) are marketed as OLED intermediates at >98% purity .
  • Research Gaps : Data on the target compound’s optoelectronic performance is absent; positional isomer effects warrant further study.

Biological Activity

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a biphenyl moiety attached to a dibenzo[b,d]thiophene core, which is known for its diverse biological properties. The general structure can be represented as follows:

N Biphenyl 3 yl dibenzo b d thiophen 2 amine\text{N Biphenyl 3 yl dibenzo b d thiophen 2 amine}

Biological Activity Overview

Research has indicated that derivatives of dibenzo[b,d]thiophene exhibit various biological activities, including antimicrobial, anticancer, and antitubercular effects. The compound's specific activities are often linked to its ability to interact with biological targets through multiple mechanisms.

Antimicrobial Activity

A study highlighted the synthesis of dibenzo[b,d]thiophene derivatives with promising antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 µg/mL to 50 µg/mL, indicating significant potency, particularly for compound 51k with an MIC of 0.78 µg/mL .

Anticancer Properties

The anticancer potential of biphenyl derivatives has been explored extensively. For instance, various biphenyl compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 and PC3. In vitro studies reported IC50 values ranging from 28.0 µM to 40.1 µM, demonstrating their potential as anticancer agents .

Neuroprotective Effects

Research on similar compounds suggests neuroprotective properties, particularly in models of neurological disorders. Compounds with biphenyl structures have been noted for their ability to modulate sodium channels, which may contribute to their protective effects against seizures and other neurological conditions .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:

  • Substituent Effects : The type and position of substituents on the biphenyl ring can enhance or diminish biological activity. For example, polar substituents have been associated with increased anticonvulsant activity due to enhanced interaction with sodium channels .
  • Core Modifications : Variations in the dibenzo[b,d]thiophene core also play a crucial role in determining the pharmacological profile of the compound. For instance, modifications that increase lipophilicity may improve membrane permeability and bioavailability .

Case Studies

  • Antitubercular Activity : In a series of synthesized compounds based on dibenzo[b,d]thiophene, one compound (51k) exhibited exceptional antitubercular activity with low cytotoxicity, making it a candidate for further development in tuberculosis treatment .
  • Cytotoxicity Profile : A comparative study evaluated several derivatives against various cancer cell lines, revealing that certain modifications could lead to enhanced cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .

Q & A

Q. What are the key structural and electronic properties of DBTA, and how are they experimentally determined?

DBTA’s molecular structure is confirmed via single-crystal X-ray diffraction (SC-XRD) using software suites like SHELX and WinGX . Its electronic properties, including HOMO (-5.90 eV) and LUMO (-2.50 eV) levels, are typically measured via cyclic voltammetry (CV) or derived from density functional theory (DFT) calculations. These values are critical for understanding its role as a hole transport material in optoelectronic devices .

Q. What synthetic methodologies are employed to prepare DBTA and related dibenzothiophene derivatives?

While direct synthesis details for DBTA are not fully disclosed in the literature, analogous compounds (e.g., thiophene-based amines) are synthesized via N-acylation reactions or condensation of aromatic amines with activated carbonyl intermediates. For example, similar derivatives use POCl₃-mediated cyclization or Suzuki-Miyaura cross-coupling to introduce biphenyl and dibenzothiophene moieties .

Advanced Research Questions

Q. How does DBTA’s HOMO level and hole mobility enhance performance in quantum dot light-emitting diodes (QLEDs)?

DBTA’s deep HOMO level (-5.90 eV) aligns with the valence band of InP quantum dots (QDs), facilitating efficient hole injection. Its high hole mobility reduces exciton quenching and balances charge transport in QLEDs, leading to improved external quantum efficiency (EQE >23%) . Comparative studies show that DBTA-based devices exhibit lower driving voltages (3.2–5.5 V) and higher luminance compared to alternative HTLs, such as PCBBiF .

Q. What computational strategies are used to model DBTA’s charge transport and interfacial interactions in device architectures?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize DBTA’s geometry and predict frontier molecular orbitals. Fukui function analysis identifies reactive sites for charge transfer, while molecular docking (e.g., with Fim-H protein analogs) evaluates binding affinities in hypothetical biological applications. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···N bonds) in crystal packing .

Q. How do structural modifications of DBTA impact its optoelectronic properties and device stability?

Substitutions on the dibenzothiophene core (e.g., introducing electron-withdrawing groups like fluorine) lower the HOMO level, enhancing oxidative stability. Blending DBTA with electron-deficient moieties (e.g., ZnO:BPPB interlayers) reduces electron injection barriers, improving carrier balance in inverted QLEDs. However, excessive blending (e.g., >15 wt% BPPB) increases driving voltage due to reduced electron mobility .

Methodological Considerations

  • Contradiction Analysis : While DBTA’s HOMO level is consistently reported (~-5.90 eV), device efficiencies vary across studies due to differences in interlayer composition and QD emissive layer quality. Researchers must standardize fabrication protocols (e.g., spin-coating speed, annealing temperature) to isolate material-specific effects .
  • Experimental Design : For crystallographic studies, use SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters. For device testing, employ ellipsometry to confirm interlayer thickness (~15 nm) and J-V-L curves to assess EQE .

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